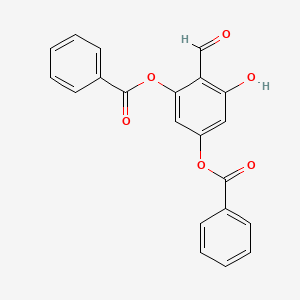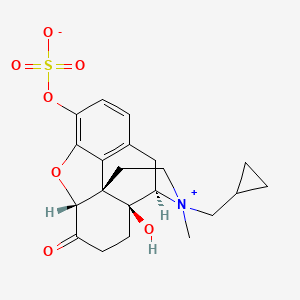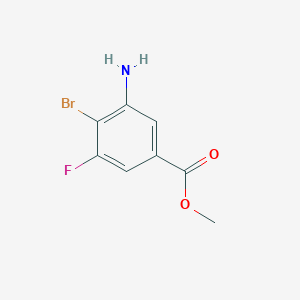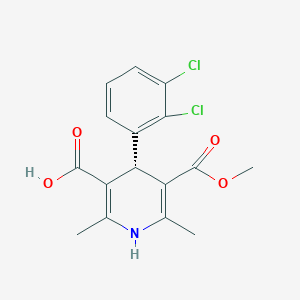
Methedrone-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methedrone-d3 Hydrochloride is a deuterated analog of Methedrone, a synthetic cathinone. This compound is primarily used as a reference standard in analytical chemistry and forensic toxicology. The deuterium atoms in this compound replace hydrogen atoms, making it useful for isotope dilution mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methedrone-d3 Hydrochloride typically involves the reaction between 2-bromo-4’-methylpropiophenone and methylamine, followed by acidification to form the hydrochloride salt . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced purification techniques like chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methedrone-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Converts the compound into its corresponding ketone or carboxylic acid.
Reduction: Reduces the ketone group to an alcohol.
Substitution: Involves replacing functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine are often employed.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methedrone-d3 Hydrochloride has several scientific research applications:
Analytical Chemistry: Used as an internal standard for quantifying Methedrone in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Forensic Toxicology: Helps in the detection and quantification of Methedrone in forensic investigations.
Pharmacokinetics: Used in studies to understand the metabolism and distribution of Methedrone in the body.
Mechanism of Action
Methedrone-d3 Hydrochloride exerts its effects by inhibiting the reuptake of monoamines, such as serotonin, dopamine, and norepinephrine, in the brain. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The compound also decreases the rate of synthesis of monoamine oxidase and catechol-O-methyltransferase, enzymes involved in the breakdown of monoamines .
Comparison with Similar Compounds
Similar Compounds
Mephedrone: A non-deuterated analog with similar stimulant properties.
Methcathinone: Another synthetic cathinone with similar effects but different chemical structure.
Methylone: A compound with similar stimulant and empathogenic effects.
Uniqueness
Methedrone-d3 Hydrochloride is unique due to the presence of deuterium atoms, which make it particularly useful for isotope dilution mass spectrometry. This property allows for more accurate quantification and analysis in various scientific applications .
Properties
CAS No. |
1231710-62-5 |
|---|---|
Molecular Formula |
C11H16ClNO2 |
Molecular Weight |
232.72 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-(trideuteriomethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12-2)11(13)9-4-6-10(14-3)7-5-9;/h4-8,12H,1-3H3;1H/i2D3; |
InChI Key |
QIJFAKGYWIXUDG-MUTAZJQDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(C)C(=O)C1=CC=C(C=C1)OC.Cl |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



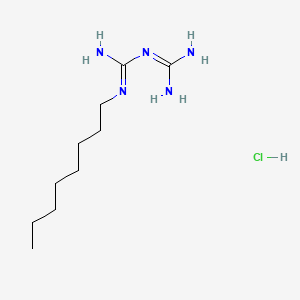

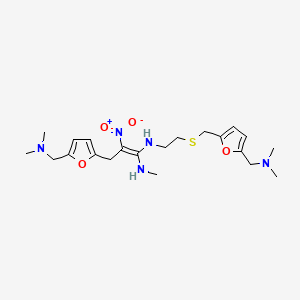
![[(1E)-1-[(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]-2-oxoethyl] acetate](/img/structure/B13445800.png)
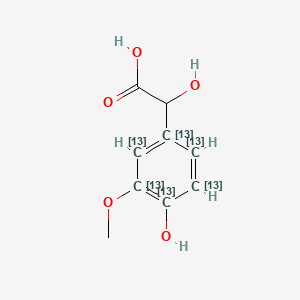
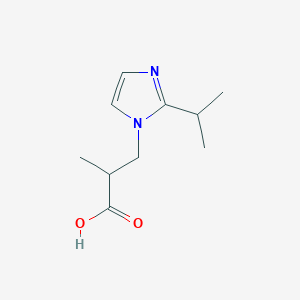
![3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid](/img/structure/B13445816.png)
